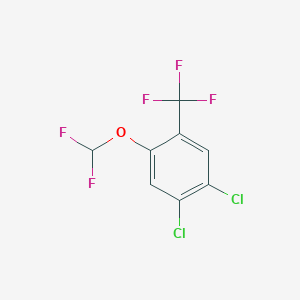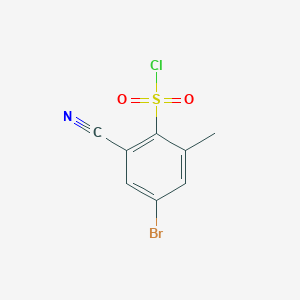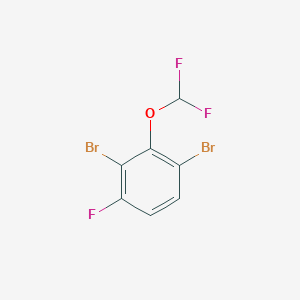
1,3-Dibromo-2-fluoro-5-iodobenzene
Vue d'ensemble
Description
“1,3-Dibromo-2-fluoro-5-iodobenzene” is a chemical compound with the molecular formula C6H2Br2FI . It has a molecular weight of 379.79 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H2Br2FI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . . The melting point is between 133.0 and 138.0 °C .
Applications De Recherche Scientifique
Synthesis of Functionalized Compounds
1,3-Dibromo-2-fluoro-5-iodobenzene and its derivatives are valuable precursors in organic synthesis. They facilitate the creation of various organometallic intermediates and functionalized compounds. For instance, 1,2-Dibromo-3-iodobenzene, a closely related compound, is used in the synthesis of diverse derivatives through processes like regioselective bromination and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).
Halogen Scrambling and Buttressing Effects
In the presence of bases, compounds like this compound exhibit interesting chemical behaviors such as halogen scrambling and buttressing effects. These effects play a significant role in directing the course of chemical reactions and the formation of specific organometallic intermediates, which are critical in various synthetic applications (Mongin, Marzi, & Schlosser, 2001).
Crystal Structure Prediction
The molecular properties of compounds like this compound have been used in theoretical studies for the prediction of crystal structures. This contributes to the understanding of solid-state chemistry and the development of materials with specific crystalline properties (Misquitta, Welch, Stone, & Price, 2008).
Biodegradation Studies
Research has also been conducted on the biodegradation of difluorobenzenes, which are structurally similar to this compound. These studies provide insights into the environmental impact and degradation pathways of such halogenated compounds, important in assessing their ecological footprint (Moreira, Amorim, Carvalho, & Castro, 2009).
Vibrational Spectroscopy
The study of vibrational spectra, such as in the case of 2-chloro-1,3-dibromo-5-fluorobenzene, contributes to the understanding of molecular vibrations and their implications in molecular identification and structural analysis (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).
Safety and Hazards
“1,3-Dibromo-2-fluoro-5-iodobenzene” is considered hazardous . It may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse with plenty of water .
Propriétés
IUPAC Name |
1,3-dibromo-2-fluoro-5-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FI/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTROTYISAEEJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


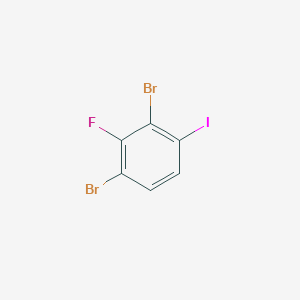


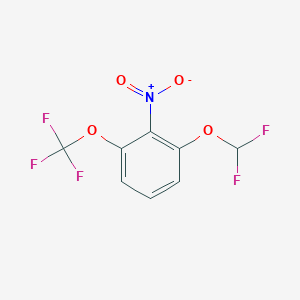

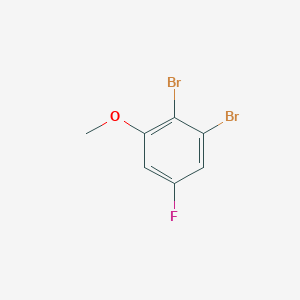

![N-Methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1410414.png)
